1-(2,3-Diphenylacryloyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4g/mol |
IUPAC Name |
(E)-2,3-diphenyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H21NO/c22-20(21-14-8-3-9-15-21)19(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16+ |
InChI Key |
GMWKEQPGZYPAQQ-KNTRCKAVSA-N |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Diphenylacryloyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(2,3-Diphenylacryloyl)piperidine. This document details the necessary starting materials, a robust synthesis protocol, and a thorough analysis of the compound's physicochemical and spectroscopic properties. The information presented herein is intended to enable researchers and professionals in the field of drug development and organic synthesis to replicate the synthesis and validate the identity and purity of the target molecule.
Introduction
This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. The incorporation of the 2,3-diphenylacryloyl moiety introduces a unique structural feature that may impart interesting pharmacological properties. This guide outlines a reliable synthetic route to this compound and provides a comprehensive set of characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3-diphenylacrylic acid. The second step is the coupling of this carboxylic acid with piperidine to form the desired amide.
Starting Materials
The primary starting materials for this synthesis are commercially available and should be of high purity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
Experimental Protocols
Step 1: Synthesis of 2,3-Diphenylacrylic Acid
A common method for the synthesis of 2,3-diphenylacrylic acid is the Perkin condensation, which involves the reaction of phenylacetic acid and benzaldehyde in the presence of a base.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent), benzaldehyde (1 equivalent), and acetic anhydride (2.5 equivalents).
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours.
-
After cooling to room temperature, pour the mixture into a beaker containing a 10% aqueous solution of sodium carbonate.
-
Stir the mixture until the excess acetic anhydride is hydrolyzed.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude 2,3-diphenylacrylic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2,3-diphenylacrylic acid.
-
Step 2: Synthesis of this compound
The formation of the amide bond is achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with piperidine.
-
Procedure:
-
In a fume hood, suspend 2,3-diphenylacrylic acid (1 equivalent) in an excess of thionyl chloride (approximately 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,3-diphenylacryloyl chloride.
-
Dissolve the crude 2,3-diphenylacryloyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Cool the piperidine solution in an ice bath and slowly add the solution of 2,3-diphenylacryloyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₁NO |
| Molecular Weight | 291.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (predicted to be in the range of 100-150 °C) |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate), insoluble in water. |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a CDCl₃ solvent are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (two phenyl groups) |
| ~ 6.80 | s | 1H | Vinylic proton |
| ~ 3.40 - 3.60 | m | 4H | Piperidine protons adjacent to nitrogen |
| ~ 1.50 - 1.70 | m | 6H | Remaining piperidine protons |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (amide carbonyl) |
| ~ 140 - 145 | Quaternary carbons of the double bond and aromatic rings |
| ~ 125 - 130 | Aromatic CH carbons |
| ~ 45 - 50 | Piperidine carbons adjacent to nitrogen |
| ~ 24 - 27 | Remaining piperidine carbons |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2930 - 2850 | Strong | Aliphatic C-H stretch (piperidine) |
| ~ 1640 | Strong | Amide C=O stretch (Amide I band) |
| ~ 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1430 | Medium | C-N stretch |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 291 | [M]⁺, Molecular ion peak |
| 207 | [M - C₅H₁₀N]⁺, Loss of the piperidine moiety |
| 178 | [C₁₄H₁₀]⁺, Diphenylacetylene fragment |
| 84 | [C₅H₁₀N]⁺, Piperidinyl cation |
Visualization of Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Overall synthesis workflow for this compound.
Caption: Purification workflow for the final product.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a novel compound with potential applications in medicinal chemistry. The comprehensive characterization data, including predicted spectroscopic values, will serve as a valuable resource for researchers in verifying the successful synthesis and purity of the target molecule. The provided workflows offer a clear visual representation of the synthetic and purification processes.
An In-depth Technical Guide to the Synthesis of 1-(2,3-Diphenylacryloyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-(2,3-diphenylacryloyl)piperidine, a molecule of interest in medicinal chemistry and drug development. The synthesis originates from readily available precursors, proceeding through the formation of an intermediate, 2,3-diphenylacrylic acid, which is analogous to the core structure of chalcones. This guide details two effective methods for the final amidation step, providing detailed experimental protocols, quantitative data, and essential mechanistic and workflow diagrams.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process. The initial user query specified a "chalcone" starting material. While 1,3-diphenyl-2-propen-1-one (chalcone) is structurally related, its direct reaction with piperidine would likely lead to a Michael addition product rather than the desired amide. Therefore, a more chemically sound approach begins with the synthesis of the corresponding carboxylic acid, 2,3-diphenylacrylic acid.
Stage 1: Synthesis of the precursor, (2E)-2,3-diphenylacrylic acid, via a Perkin-type condensation reaction.[1]
Stage 2: Amidation of 2,3-diphenylacrylic acid with piperidine to yield the final product. This can be accomplished via two primary routes:
-
Method A (Recommended): Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by nucleophilic substitution with piperidine.
-
Method B (Alternative): Direct one-pot coupling of the carboxylic acid and piperidine using a peptide coupling agent.
This guide will provide detailed protocols for Stage 1 and both methods for Stage 2.
Quantitative Data Summary
The following table summarizes the key quantitative data for the precursor and the final product. Experimental values for the final product are predicted based on typical yields and characteristics of similar amidation reactions, as specific literature values are not available.
| Property | Precursor: (2E)-2,3-Diphenylacrylic Acid | Product: 1-((2E)-2,3-Diphenylacryloyl)piperidine |
| Molecular Formula | C₁₅H₁₂O₂ | C₂₀H₂₁NO |
| Molecular Weight | 224.26 g/mol [2] | 291.39 g/mol |
| Physical Appearance | White to off-white solid | Expected: White to pale yellow solid |
| Melting Point (M.P.) | 172-176 °C | Not reported; predicted >100 °C |
| Purity (Typical) | >95% | >98% (after purification) |
| Expected Yield | 70-85% | 80-95% (Method A); 75-90% (Method B) |
Experimental Protocols
Stage 1: Synthesis of (2E)-2,3-Diphenylacrylic Acid
This procedure is based on the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. In this variation, phenylacetic acid is condensed with benzaldehyde.
Reagents & Materials:
-
Benzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine (TEA) or Sodium Acetate
-
10% Hydrochloric Acid (HCl)
-
Ethanol
-
Toluene
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
To a 250 mL round-bottom flask, add benzaldehyde (1.0 eq), phenylacetic acid (1.0 eq), and acetic anhydride (3.0 eq).
-
Add triethylamine (2.0 eq) as a base catalyst.
-
Attach a reflux condenser and heat the mixture to 130-140 °C with stirring for 5-7 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into 200 mL of cold water with vigorous stirring.
-
Acidify the aqueous mixture to pH 1-2 by the dropwise addition of 10% HCl. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure (2E)-2,3-diphenylacrylic acid as a white crystalline solid.
-
Dry the product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Stage 2, Method A: Synthesis of this compound via Acyl Chloride
This robust two-step method involves the activation of the carboxylic acid with thionyl chloride followed by amidation.
Part I: Formation of 2,3-Diphenylacryloyl Chloride
Reagents & Materials:
-
(2E)-2,3-Diphenylacrylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, heating mantle.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2E)-2,3-diphenylacrylic acid (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours. The solid should dissolve as it converts to the acyl chloride.
-
Monitor the reaction by TLC or by observing the cessation of gas (SO₂ and HCl) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2,3-diphenylacryloyl chloride is a yellow oil or solid and is typically used immediately in the next step without further purification.
Part II: Amidation with Piperidine
Reagents & Materials:
-
Crude 2,3-diphenylacryloyl chloride
-
Piperidine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine, water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolve the crude 2,3-diphenylacryloyl chloride from the previous step in anhydrous DCM.
-
In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq, to act as an HCl scavenger) in anhydrous DCM.
-
Cool the piperidine solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the stirred piperidine solution over 20-30 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor completion by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.
Stage 2, Method B: Synthesis via Direct Amide Coupling
This one-pot method uses a coupling agent to facilitate amide bond formation directly from the carboxylic acid.
Reagents & Materials:
-
(2E)-2,3-Diphenylacrylic acid
-
Piperidine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup reagents as in Method A.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (2E)-2,3-diphenylacrylic acid (1.0 eq), piperidine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Method A.
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final product, this compound.
Caption: A flowchart of the recommended synthetic route.
Mechanism: Nucleophilic Acyl Substitution
This diagram details the mechanism for the key amidation step (Part II of Method A), where piperidine acts as a nucleophile attacking the activated acyl chloride intermediate.
Caption: The two-step addition-elimination amidation mechanism.
References
Spectroscopic and Synthetic Profile of 1-(2,3-Diphenylacryloyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(2,3-Diphenylacryloyl)piperidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data in public literature, this report focuses on predicted values to guide researchers in the characterization of this and structurally related molecules. A representative experimental protocol for the synthesis of a similar chalcone-derived amide is also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and provide a valuable reference for the identification and characterization of this compound.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.20 - 7.45 (m, 10H, Ar-H) | 168.0 (C=O) |
| 6.85 (s, 1H, =CH) | 142.5 (Ar-C) |
| 3.60 (t, 4H, -N-CH₂-) | 140.0 (Ar-C) |
| 1.60 - 1.70 (m, 6H, -CH₂-) | 130.0 (Ar-CH) |
| 129.5 (Ar-CH) | |
| 129.0 (Ar-CH) | |
| 128.5 (Ar-CH) | |
| 128.0 (Ar-CH) | |
| 127.5 (Ar-CH) | |
| 125.0 (=CH) | |
| 47.0 (-N-CH₂-) | |
| 26.0 (-CH₂-) | |
| 25.0 (-CH₂-) | |
| 24.5 (-CH₂-) |
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Infrared (IR) Spectroscopy (Predicted) | Mass Spectrometry (MS) (Predicted) |
| Wavenumber (cm⁻¹) | m/z |
| ~3060 (C-H, aromatic) | 305.18 (M⁺) |
| ~2930, 2855 (C-H, aliphatic) | 228.11 ([M-piperidine]⁺) |
| ~1650 (C=O, amide) | 178.08 ([diphenylcyclopropenone]⁺ - CO) |
| ~1600, 1495, 1445 (C=C, aromatic) | 105.03 ([benzoyl]⁺) |
| ~1250 (C-N) | 84.08 ([piperidine]⁺) |
Experimental Protocols
Synthesis of Chalcone Intermediate:
A mixture of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) is dissolved in ethanol. A catalytic amount of piperidine (0.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Amidation to Form this compound:
The synthesized diphenylacryloyl chloride (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C in an ice bath. To this solution, piperidine (1.1 eq) and a base such as triethylamine (1.2 eq) are added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is quenched by the addition of water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Spectral Analysis of 1-(2,3-Diphenylacryloyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of 1-(2,3-Diphenylacryloyl)piperidine. Due to the current unavailability of specific experimental ¹H and ¹³C NMR data in public databases and scientific literature, this document outlines the theoretical expectations for the spectral features of this compound. It also includes standardized experimental protocols for acquiring such data and visualizations to aid in the understanding of the molecular structure and analytical workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction
This compound is a derivative of acrylic acid, featuring a piperidine amide and two phenyl substituents on the acryloyl backbone. This molecular scaffold is of interest in medicinal chemistry and materials science due to the combined structural features of the piperidine ring, a common moiety in many pharmaceuticals, and the diphenylacryloyl group, which is a chalcone-like structure known for its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. This guide will detail the expected ¹H and ¹³C NMR spectral characteristics of this compound, provide standardized experimental protocols for data acquisition, and present visualizations of the molecular structure and analytical workflow.
Predicted NMR Spectral Data
While specific experimental data for this compound is not currently available, theoretical chemical shifts can be predicted based on the analysis of structurally similar compounds. The expected spectral data is summarized in the tables below. These predictions are based on the analysis of related chalcone derivatives and N-acylpiperidine compounds.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Phenyl-H | 7.0 - 7.5 | Multiplet | - |
| Vinylic-H | 6.5 - 7.0 | Singlet | - |
| Piperidine-H (α to N) | 3.4 - 3.7 | Multiplet | - |
| Piperidine-H (β, γ to N) | 1.5 - 1.8 | Multiplet | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Vinylic-C (quaternary) | 140 - 145 |
| Vinylic-C (quaternary) | 120 - 125 |
| Phenyl-C (quaternary) | 135 - 140 |
| Phenyl-C | 125 - 130 |
| Piperidine-C (α to N) | 43 - 48 |
| Piperidine-C (β to N) | 25 - 28 |
| Piperidine-C (γ to N) | 23 - 26 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR spectral analysis.
Solubility and stability of 1-(2,3-Diphenylacryloyl)piperidine
An In-depth Technical Guide on the Core Properties of 1-(2,3-Diphenylacryloyl)piperidine for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited publicly available data for this specific molecule, this document leverages information from structurally related compounds and established principles of medicinal and pharmaceutical chemistry to provide researchers with a foundational understanding and practical methodologies for its study. The guide includes hypothesized data tables, detailed experimental protocols for determining solubility and stability, and a conceptual signaling pathway to illustrate potential mechanisms of action for this class of compounds.
Introduction
This compound belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold of interest in medicinal chemistry due to its potential for diverse biological activities. The piperidine moiety is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The diphenylacryloyl group provides a rigid, lipophilic structure that can interact with biological targets. Understanding the solubility and stability of this compound is critical for its development as a potential therapeutic agent, as these properties directly impact its bioavailability, formulation, and shelf-life.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its behavior in biological systems. Below are predicted and inferred properties for this compound.
Predicted Physicochemical Data
The following table summarizes predicted physicochemical properties. These values are computational estimations and should be confirmed experimentally.
| Property | Predicted Value | Method |
| Molecular Formula | C₂₀H₂₁NO | - |
| Molecular Weight | 291.39 g/mol | - |
| logP (Octanol/Water) | 4.2 | XLogP3 |
| Topological Polar Surface Area | 20.3 Ų | Cactvs |
| Hydrogen Bond Donors | 0 | Cactvs |
| Hydrogen Bond Acceptors | 1 | Cactvs |
Data is computationally predicted and requires experimental validation.
Solubility Profile (Hypothetical)
The solubility of a compound is a critical determinant of its absorption and distribution. Based on its predicted high logP, this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents.
Table 1: Hypothetical Aqueous Solubility Data
| Solvent System | Temperature (°C) | Predicted Solubility (µg/mL) |
| Purified Water | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 25 | 1 - 10 |
| 5% DMSO in PBS (pH 7.4) | 25 | 50 - 100 |
Table 2: Hypothetical Organic Solvent Solubility
| Solvent | Temperature (°C) | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 | High (> 10 mg/mL) |
| Ethanol | 25 | Moderate (1-10 mg/mL) |
| Methanol | 25 | Moderate (1-10 mg/mL) |
| Dichloromethane | 25 | High (> 10 mg/mL) |
Stability Profile
The chemical stability of a drug candidate influences its shelf-life, storage conditions, and degradation pathways.
Solid-State Stability (Hypothetical)
In the solid state, amides are generally stable. However, factors like temperature, humidity, and light can affect stability.
Table 3: Hypothetical Solid-State Stability Data (ICH Conditions)
| Condition | Duration | Predicted Purity Change |
| 25°C / 60% RH | 12 Months | < 0.5% |
| 40°C / 75% RH | 6 Months | < 2% |
| Photostability (ICH Q1B) | - | Potential for isomerization |
Solution-State Stability (Hypothetical)
In solution, this compound may be susceptible to hydrolysis of the amide bond, particularly at extreme pH values. The α,β-unsaturated system may also be prone to degradation. A study on a related compound, 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), showed that it was most stable at neutral pH and sensitive to hydrolytic cleavage.
Table 4: Hypothetical Solution-State Stability in Different Buffers
| Buffer (pH) | Temperature (°C) | Half-life (t₁/₂) | Primary Degradation Pathway |
| 0.1 N HCl (1.2) | 25 | ~ 48 hours | Amide hydrolysis |
| Acetate Buffer (4.5) | 25 | ~ 1 week | Amide hydrolysis |
| Phosphate Buffer (7.4) | 25 | > 1 month | Minimal degradation |
| Carbonate Buffer (9.0) | 25 | ~ 72 hours | Amide hydrolysis |
Experimental Protocols
The following are standard protocols for determining the solubility and stability of a novel compound.
Thermodynamic Solubility Shake-Flask Method
This method determines the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., purified water, PBS pH 7.4, 0.1N HCl).
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Protocol:
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 24 hours.
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Potential Mechanisms and Workflows
Hypothetical Signaling Pathway
Given the structural motifs, this compound could potentially interact with various cellular signaling pathways. For instance, many α,β-unsaturated carbonyl compounds are known to be Michael acceptors and can covalently modify cysteine residues on proteins. A hypothetical pathway could involve the inhibition of a kinase or a transcription factor.
Caption: Hypothetical signaling pathway showing potential inhibition of a kinase cascade.
Experimental Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for assessing the solubility and stability of a new chemical entity.
Caption: Workflow for solubility and stability assessment.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently lacking, this guide provides a robust framework for its investigation. By leveraging predictive models and established experimental protocols, researchers can systematically characterize these critical properties. The provided hypothetical data and workflows serve as a starting point for designing experiments and interpreting results. Further studies are essential to fully elucidate the pharmaceutical potential of this compound.
A Technical Guide to the Discovery and Synthesis of Novel Bioactive Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to adopt conformations that facilitate strong interactions with a wide range of biological targets.[2] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine-containing compounds, offering detailed experimental protocols and insights into their mechanisms of action.
The Drug Discovery and Synthesis Workflow
The journey from a conceptual piperidine-based molecule to a potential drug candidate follows a structured workflow. This process begins with identifying a biological target and progresses through synthesis, biological screening, and optimization. Multi-component reactions, such as the Ugi reaction, are particularly valuable in this workflow as they allow for the rapid generation of a diverse library of compounds for initial screening.[3][4]
Synthetic Methodologies: The Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in medicinal chemistry for the rapid assembly of complex molecules from simple starting materials.[5][6] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When a piperidone derivative is used as the carbonyl component, this reaction provides a direct route to highly substituted piperidine scaffolds.
Experimental Protocol: Synthesis of a 4-Aminopiperidine-4-Carboxamide Derivative via Ugi Reaction
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted piperidine library via the Ugi four-component reaction.[2][7]
-
Preparation of Reactants:
-
To a round-bottomed flask, add the N-substituted-4-piperidone (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq).
-
Dissolve the mixture in a suitable solvent, typically methanol (MeOH), at a concentration of approximately 0.5 M.
-
-
Reaction Initiation:
-
Add the isocyanide (1.0 eq) to the stirring mixture at room temperature.
-
Seal the flask and allow the reaction to stir at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired piperidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activities and In Vitro Evaluation
Piperidine derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5] The following sections detail common in vitro assays used to quantify these activities.
Anticancer Activity
Many piperidine compounds exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[8]
The PI3K/Akt pathway is a key regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[9] Certain piperidine-based inhibitors are designed to bind to the ATP-binding pocket of kinases within this pathway, such as PI3K or Akt, thereby blocking their function and preventing downstream signaling that leads to cell proliferation.[8][10][11]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the test piperidine compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
-
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine compounds are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or to scavenge nitric oxide (NO), a key inflammatory mediator.
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][14][15]
-
Reagent Preparation:
-
Prepare a COX Assay Buffer, a solution of the fluorescent COX Probe, a COX Cofactor solution, and a substrate solution (Arachidonic Acid).
-
Reconstitute the human recombinant COX-2 enzyme in the appropriate buffer. Keep the enzyme on ice.
-
Dissolve the test piperidine compounds and a positive control (e.g., Celecoxib) in DMSO to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or positive control to the respective wells. For the enzyme control well, add 10 µL of the assay buffer.
-
Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Incubate the plate at 25°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
-
This assay measures the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside, quantified using the Griess reagent.[16][17]
-
Reaction Mixture Preparation:
-
In a test tube, mix 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the test piperidine compound at various concentrations. A standard antioxidant like ascorbic acid is used as a positive control.
-
Incubate the mixture at 25°C for 150 minutes.[16]
-
-
Color Development:
-
After incubation, take 0.5 ml of the reaction mixture and add 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid).
-
Allow this mixture to stand for 5 minutes for diazotization to occur.
-
Add 1 ml of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, mix, and let it stand for 30 minutes at 25°C for color development.[16]
-
-
Measurement:
-
Measure the absorbance of the pink-colored solution at 546 nm against a blank.[18]
-
The percentage of nitric oxide scavenging is calculated, and the IC₅₀ value is determined.
-
Quantitative Data Summary
The following tables summarize the biological activities of representative piperidine compounds from the literature.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Piperidine-dihydropyridine Hybrid (3-fluoro substituted) | A-549 (Lung) | MTT | 15.94 ± 0.20 | [10] |
| Piperidine-dihydropyridine Hybrid (3-fluoro substituted) | MCF-7 (Breast) | MTT | 22.12 ± 0.21 | [10] |
| Piperidine-dihydropyridine Hybrid (cyclobutyl ring) | A-549 (Lung) | MTT | 16.56 ± 0.12 | [10] |
| Piperidine-dihydropyridine Hybrid (cyclobutyl ring) | MCF-7 (Breast) | MTT | 24.68 ± 0.21 | [10] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | MTT | 32.43 | [7] |
Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | [3] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 | [3] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | AChE | 0.39 ± 0.11 | [13] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | BuChE | 0.66 ± 0.16 | [13] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | AChE | 0.39 ± 0.15 | [13] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | BuChE | 0.16 ± 0.04 | [13] |
Table 3: Antiviral and Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Activity | Assay | EC₅₀ / IC₅₀ (µM) | Reference |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Anti-influenza | Plaque Reduction | EC₅₀: 0.05 | [19] |
| Piperidine-derived non-urea compound | sEH Inhibition | N/A | IC₅₀: < 0.001 | [15] |
Note: AChE = Acetylcholinesterase, BuChE = Butyrylcholinesterase, sEH = soluble Epoxide Hydrolase. Data is presented as reported in the cited literature.
Conclusion
The piperidine ring system remains a highly privileged scaffold in the development of new therapeutic agents. Modern synthetic methods, particularly multicomponent reactions, have enabled the efficient exploration of the vast chemical space around this core structure. Coupled with robust in vitro screening protocols, researchers can rapidly identify and optimize novel bioactive piperidine compounds. A thorough understanding of their mechanism of action, such as the inhibition of key signaling pathways like PI3K/Akt, is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework of the key methodologies and data considerations for professionals engaged in this exciting area of drug discovery.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. assaygenie.com [assaygenie.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Initial Biological Screening of 1-(2,3-Diphenylacryloyl)piperidine and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biological screening data for 1-(2,3-Diphenylacryloyl)piperidine is not publicly available. This guide provides a comprehensive overview of the typical initial biological screening methodologies and potential activities observed for structurally related piperidine derivatives. The experimental protocols and data presented herein are representative of the field and should be adapted and validated for the specific compound of interest.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its saturated heterocyclic structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a privileged motif in drug design.[1][3] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[4][5][6][7][8] This guide outlines a representative initial biological screening cascade for a novel piperidine derivative, this compound, based on the activities reported for analogous compounds.
Synthesis
The synthesis of piperidine derivatives can be achieved through various established synthetic routes. A common method involves the catalytic hydrogenation of the corresponding pyridine precursor.[9] Other approaches include intramolecular cyclization reactions and multi-component reactions that allow for the efficient construction of the piperidine core with diverse substitutions.[10]
Representative Synthetic Protocol: Amide Coupling
A plausible synthetic route to this compound would involve the amide coupling of 2,3-diphenylacrylic acid with piperidine.
-
Step 1: Activation of Carboxylic Acid: 2,3-Diphenylacrylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC/HOBt) is added to activate the carboxylic acid.
-
Step 2: Nucleophilic Acyl Substitution: Piperidine is added to the reaction mixture, acting as a nucleophile that attacks the activated carbonyl group.
-
Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted and purified using techniques such as column chromatography to yield the desired this compound.
Initial Biological Screening
An initial biological screening aims to identify the potential therapeutic areas for a novel compound. Based on the activities of other piperidine derivatives, a primary screening panel for this compound would typically include antimicrobial, anticancer, and anti-inflammatory assays.
Antimicrobial Activity
Piperidine derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[1][2][5][11]
Experimental Protocol: Disc Diffusion Assay
The disc diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[1][2][4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol) and placed on the agar surface.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A standard antibiotic (e.g., chloramphenicol) is used as a positive control.[1][2]
Data Presentation: Representative Antimicrobial Activity of Piperidine Derivatives
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Piperidine Derivative A | Staphylococcus aureus | 10 µL of 10 mg/mL | 12 | [1] |
| Piperidine Derivative A | Escherichia coli | 10 µL of 10 mg/mL | 10 | [1] |
| Piperidine Derivative B | Staphylococcus aureus | 20 µL of 10 mg/mL | 15 | [1] |
| Piperidine Derivative B | Escherichia coli | 20 µL of 10 mg/mL | 13 | [1] |
| Chloramphenicol (Std.) | Staphylococcus aureus | 10 µL of 10 mg/mL | 20 | [1] |
| Chloramphenicol (Std.) | Escherichia coli | 10 µL of 10 mg/mL | 18 | [1] |
Anticancer Activity
The anticancer potential of piperidine and its derivatives has been extensively investigated against various cancer cell lines.[7][12][13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][14]
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6.25 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Data Presentation: Representative Cytotoxicity of a Piperidine Derivative on A549 Cells
| Concentration (µM) | % Cytotoxicity |
| 100 | 66.90 |
| 50 | Not specified |
| 25 | Not specified |
| 12.5 | Not specified |
| 6.25 | 5.57 |
| IC50 (µM) | 32.43 |
Data adapted from a study on a synthesized piperidine molecule.[12]
Anti-inflammatory Activity
Several piperidine derivatives have been reported to possess anti-inflammatory properties.[6][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[15]
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
Caption: Steps involved in the MTT assay for cytotoxicity.
Conclusion
While specific biological data for this compound is not yet available, the established and diverse bioactivities of the piperidine scaffold suggest that this compound warrants investigation. The initial screening cascade outlined in this guide, encompassing antimicrobial, anticancer, and anti-inflammatory assays, provides a robust starting point for elucidating its potential therapeutic value. The representative protocols and data presentation formats serve as a blueprint for researchers to design and execute their own screening studies, contributing to the growing body of knowledge on piperidine-based drug candidates. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in determining the clinical potential of this and other novel piperidine derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 11. academicjournals.org [academicjournals.org]
- 12. nwmedj.org [nwmedj.org]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Anticancer Evaluation of 1-(2,3-Diphenylacryloyl)piperidine and Related Compounds
Introduction
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, and piperidine, a ubiquitous heterocyclic amine, are prominent scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The target compound, 1-(2,3-Diphenylacryloyl)piperidine, integrates the diphenylacryloyl moiety (a chalcone analogue) with a piperidine ring. This structural combination suggests a potential for anticancer activity, as derivatives from both parent classes have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[1] This document outlines detailed experimental protocols and data presentation formats to guide the in vitro evaluation of this compound's anticancer potential.
Data Presentation: Anticancer Activity of Related Piperidine and Chalcone Derivatives
The following table summarizes the cytotoxic activities of various piperidine and chalcone derivatives against different cancer cell lines, as reported in the literature. This provides a reference for the potential efficacy of this compound.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Reference(s) |
| Piperidine Derivatives | DTPEP | MCF-7 (ER+ Breast Cancer) | 1.33 µM | [2] |
| DTPEP | MDA-MB-231 (ER- Breast Cancer) | 5 µM | [2] | |
| Piperidine-based benzamide (6a) | MDA-MB-436 (Breast Cancer) | 8.56 ± 1.07 μM | [3] | |
| Piperidine-based benzamide (15d) | MDA-MB-436 (Breast Cancer) | 6.99 ± 2.62 μM | [3] | |
| Chalcone Derivatives | Piperazine-chalcone hybrid (5c) | HepG2 (Liver Cancer) | 0.56 ± 0.83 μM | [4] |
| Piperazine-chalcone hybrid (5c) | MCF-7 (Breast Cancer) | 3.88 ± 1.03 μM | [4] | |
| Piperazine-chalcone hybrid (5c) | PC-3 (Prostate Cancer) | 3.15 ± 0.81 μM | [4] | |
| Monosubstituted Chalcones | A2780 (Ovarian Cancer) | 20-66 µM | [5] | |
| Piperonal substituted chalcone | K562 (Leukemia) | <1 µM |
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for evaluating the in vitro anticancer effects.
Hypothesized Signaling Pathway for Apoptosis Induction by Piperidine/Chalcone Derivatives
Based on literature for related compounds, a potential mechanism of action could involve the induction of apoptosis through the intrinsic pathway.[1]
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
Investigating the Mechanism of Action of 1-(2,3-Diphenylacryloyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Diphenylacryloyl)piperidine is a synthetic compound featuring a chalcone-like scaffold linked to a piperidine moiety. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known for a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1] The piperidine ring is a prevalent heterocyclic motif in numerous pharmaceuticals and natural alkaloids, contributing to desirable pharmacokinetic properties and biological activity.[2][3]
Given the absence of specific literature on the mechanism of action of this compound, this document provides a generalized framework for its investigation. The proposed targets and pathways are based on the known biological activities of structurally related piperidine-containing chalcone derivatives. These notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the compound's mechanism of action.
Potential Biological Targets and Signaling Pathways
Based on the activities of similar compounds, the investigation into the mechanism of action of this compound could focus on the following areas:
-
Anticancer Activity: Many chalcone derivatives exhibit cytotoxic effects on cancer cells.[1] The mechanism could involve the induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt, NF-κB, or MAP kinase. It may also involve cell cycle arrest or inhibition of angiogenesis. Piperidine-containing compounds have also been noted for their anticancer potential, sometimes through the induction of apoptosis via the release of mitochondrial cytochrome C and activation of caspases.[3]
-
Enzyme Inhibition: Piperidinyl-substituted chalcones have been identified as potential inhibitors of enzymes like α-amylase, suggesting a possible role in metabolic disorders.[4] Other enzymes could also be potential targets.
-
Antimicrobial Activity: Chalcone derivatives are known to possess antibacterial and antifungal properties.[1][5] The mechanism might involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.
-
Antioxidant Activity: The chalcone scaffold can contribute to radical scavenging properties.[4] Investigations could explore the compound's ability to mitigate oxidative stress.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are templates for summarizing potential quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | e.g., 15.2 ± 1.8 |
| A549 (Lung Cancer) | e.g., 21.5 ± 2.5 |
| HCT116 (Colon Cancer) | e.g., 18.9 ± 2.1 |
| HEK293 (Normal Kidney) | e.g., > 100 |
Table 2: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) |
| α-Amylase | e.g., 25.6 ± 3.1 |
| Cyclooxygenase-2 (COX-2) | e.g., 12.8 ± 1.5 |
Table 3: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 32 |
| Escherichia coli | e.g., 64 |
| Candida albicans | e.g., 16 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer and non-cancerous cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Method:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the compound as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-NF-κB, NF-κB).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Method:
-
Treat cells with this compound at concentrations around the IC₅₀ value for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Protocol 3: Enzyme Inhibition Assay (Example: α-Amylase)
Objective: To assess the inhibitory activity of this compound against α-amylase.
Materials:
-
Porcine pancreatic α-amylase.
-
Starch solution (substrate).
-
Dinitrosalicylic acid (DNSA) reagent.
-
This compound (stock solution in DMSO).
-
Acarbose (positive control).
-
Phosphate buffer.
-
96-well plates.
-
Plate reader.
Method:
-
Add the buffer, α-amylase solution, and different concentrations of this compound or acarbose to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2,3-Diphenylacryloyl)piperidine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 1-(2,3-diphenylacryloyl)piperidine, a novel compound with significant potential as an enzyme inhibitor. Based on structure-activity relationship studies of analogous compounds, including cinnamoyl piperidines and chalcone derivatives, this document outlines putative enzyme targets, proposes detailed protocols for its synthesis and biological evaluation, and presents quantitative data from related inhibitors to guide future research. The information herein is intended to serve as a foundational resource for investigating the therapeutic potential of this compound in drug discovery and development.
Introduction and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The α,β-unsaturated ketone moiety, as seen in chalcones and their analogs, is also a well-established pharmacophore known to interact with various enzymes.[3][4]
This compound combines these two key structural features. While direct studies on this specific molecule are not yet prevalent in the literature, its structural similarity to known bioactive compounds, such as cinnamoyl piperidines and chalcones, strongly suggests its potential as an enzyme inhibitor. This document, therefore, serves as a proactive guide for the scientific community to explore the pharmacological profile of this promising compound.
Potential Enzyme Targets
Based on the known inhibitory activities of structurally related compounds, this compound is hypothesized to target the following enzymes:
-
Cholinesterases (AChE and BChE): Chalcone derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[4]
-
Tyrosinase: Cinnamoyl piperidine amides have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them potential agents for treating hyperpigmentation disorders.
-
α-Amylase: Various chalcone analogs have shown inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential application in the management of type 2 diabetes.[5]
Data Presentation: Enzyme Inhibitory Activity of Related Compounds
The following tables summarize the reported enzyme inhibitory activities of compounds structurally related to this compound. This data provides a benchmark for assessing the potential potency of the title compound.
Table 1: Cholinesterase Inhibitory Activity of Chalcone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [6] |
| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | [6] |
| Tetramethyl pyrazine chalcone derivative 15 | AChE | 0.025 | [4] |
| Tetramethyl pyrazine chalcone derivative 15 | BuChE | 2.7 | [4] |
| Arylidene indanone analog 57 | AChE | 0.0147 | [4] |
| Arylidene indanone analog 57 | BACE-1 | 0.0131 | [4] |
Table 2: Tyrosinase Inhibitory Activity of Cinnamoyl Piperazine/Piperidine Amides
| Compound | Monophenolase pIC50 | Diphenolase pIC50 | Reference |
| Compound 5b (a benzoyl piperazine derivative) | 4.99 | - | |
| Compound 3a (a cinnamoyl piperazine derivative) | >4.00 | 4.18 |
Table 3: α-Amylase Inhibitory Activity of Chalcone Derivatives
| Compound | IC50 (µM) | Reference |
| Chalcone Derivative 1 | 1.47 ± 0.481 | [5] |
| Acarbose (Standard) | 1.34 ± 0.326 | [5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established chemical reactions for forming amides from carboxylic acids and amines, and the synthesis of related diphenylacrylic compounds.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Materials and Reagents:
-
Benzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
Piperidine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
Step 1: Synthesis of 2,3-Diphenylacrylic Acid (via Perkin Reaction)
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), phenylacetic acid (1 equivalent), and acetic anhydride (3 equivalents).
-
Add triethylamine (1.5 equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture at 100°C for 5-7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to precipitate the crude 2,3-diphenylacrylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,3-diphenylacrylic acid.
Step 2: Amide Coupling to form this compound
-
Dissolve 2,3-diphenylacrylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (DCC or EDC, 1.2 equivalents) and stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve piperidine (1.1 equivalents) in anhydrous DCM.
-
Add the piperidine solution dropwise to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Enzyme Inhibition Assays
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining enzyme inhibitory activity.
Protocol 4.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare stock solutions of the test compound, AChE from electric eel, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add 20 µL of different concentrations of the test compound, 140 µL of phosphate buffer, and 20 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4.2.2: Tyrosinase Inhibition Assay
-
Prepare stock solutions of the test compound, mushroom tyrosinase, and L-DOPA in phosphate buffer (pH 6.8).
-
In a 96-well plate, add 40 µL of different concentrations of the test compound, 80 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Hypothetical Signaling Pathway Modulation
Given the known activities of related chalcones in cancer cell lines, this compound could potentially modulate signaling pathways involved in cell proliferation and apoptosis. The following diagram illustrates a hypothetical mechanism.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of pro-survival signaling pathways.
Conclusion and Future Directions
This compound represents an unexplored molecule with a high probability of possessing enzyme inhibitory activity based on the established pharmacology of its structural components. The protocols and data presented in these application notes provide a solid foundation for initiating research into this compound. Future studies should focus on its synthesis, in vitro screening against a panel of enzymes (including cholinesterases, tyrosinase, and α-amylase), and subsequent investigation of its mechanism of action and potential therapeutic applications. Further derivatization of the core structure could also lead to the discovery of more potent and selective enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(2,3-Diphenylacryloyl)piperidine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Diphenylacryloyl)piperidine is a novel compound featuring a piperidine moiety linked to a diphenylacryloyl group. The piperidine ring is a prevalent scaffold in many centrally acting drugs, valued for its pharmacokinetic properties. The α,β-unsaturated carbonyl system in the acryloyl moiety is a reactive pharmacophore known to interact with biological nucleophiles and has been implicated in the neuroprotective and anti-inflammatory activities of various compounds. This document provides a proposed framework for the investigation of this compound in neuropharmacology research, based on the activities of structurally related molecules.
Hypothesized Biological Activities
Based on the chemical structure of this compound, its potential neuropharmacological activities may include:
-
Cholinesterase Inhibition: The α,β-unsaturated carbonyl moiety has been found in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[1][2]
-
Anti-Amyloidogenic Properties: Similar α,β-unsaturated carbonyl-based compounds have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides and disaggregate existing Aβ fibrils, key pathological hallmarks of Alzheimer's disease.[1]
-
Neuroprotective Effects: The compound may exhibit protective effects against neuronal cell death induced by oxidative stress or amyloid-β toxicity.[2]
-
Dopamine Transporter (DAT) Interaction: The piperidine scaffold is present in numerous compounds that bind to the dopamine transporter, suggesting a potential for modulating dopaminergic neurotransmission.[3]
Data Presentation: Potential In Vitro Activities (Hypothetical)
The following table summarizes potential in vitro assays and hypothetical effective concentration ranges for this compound, based on data from structurally related α,β-unsaturated carbonyl compounds.[1][2]
| Assay Target | Assay Type | Potential IC₅₀/EC₅₀ Range (µM) | Reference Compound Example |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 0.05 - 10 | Donepezil |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition Assay | 0.1 - 20 | Donepezil |
| Amyloid-β (Aβ₁₋₄₂) Aggregation | Thioflavin T (ThT) Fluorescence Assay | 1 - 25 | Curcumin |
| Aβ-induced Neurotoxicity | MTT or LDH Assay in PC12 or SH-SY5Y cells | 1 - 50 | Resveratrol |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or Donepezil.
-
Add 125 µL of phosphate buffer (pH 8.0).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ₁₋₄₂ peptides.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Thioflavin T (ThT)
-
This compound (test compound)
-
Curcumin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare Aβ₁₋₄₂ monomer solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in PBS to a final concentration of 100 µM.
-
Prepare stock solutions of the test compound and Curcumin in DMSO.
-
In a 96-well plate, mix 10 µL of the Aβ₁₋₄₂ solution with 10 µL of varying concentrations of the test compound or Curcumin and 80 µL of PBS.
-
Incubate the plate at 37°C for 24 hours with gentle agitation.
-
After incubation, add 10 µL of ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition is calculated using the formula: (Fluorescence of Aβ alone - Fluorescence of Aβ with compound) / Fluorescence of Aβ alone * 100.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
Proposed Mechanism of Action
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow for Neuropharmacological Profiling
Caption: General workflow for characterizing a novel neuropharmacological agent.
References
- 1. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α, β-unsaturated carbonyl based compounds as acetylcholinesterase and butyrylcholinesterase inhibitors: characterization, molecular modeling, QSAR studies and effect against amyloid β-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-(2,3-Diphenylacryloyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) of 1-(2,3-diphenylacryloyl)piperidine analogs, a promising class of compounds with potential anticancer activity. The following sections detail the quantitative data from cytotoxicity and tubulin polymerization assays, provide step-by-step experimental protocols, and visualize the screening workflow and a key signaling pathway.
Data Presentation
The cytotoxic activity of this compound analogs and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: Cytotoxicity of Acryloyl Pyridinone Analogs
| Compound | Cell Line | IC50 (µM) |
| 7b | A375 (Melanoma) | 3.5 |
| 7c | A375 (Melanoma) | 4.3 |
| 7g | Patient-derived Metastatic Melanoma | 0.4 |
Table 2: Cytotoxicity of 3,5-bis(benzylidene)-4-piperidone Analogs
| Compound | Ca9-22 (Oral Carcinoma) IC50 (µM) | HSC-2 (Squamous Carcinoma) IC50 (µM) | HSC-4 (Squamous Carcinoma) IC50 (µM) | Colo-205 (Adenocarcinoma) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) | CEM (Lymphoid) IC50 (µM) |
| 2a | >100 | >100 | >100 | 25.1 | >100 | 9.3 |
| 2b | 12.6 | 10.5 | 11.2 | 4.9 | 11.5 | 2.6 |
| 2c | 10.5 | 10.2 | 10.8 | 3.9 | 8.9 | 2.1 |
| 2d | 15.8 | 13.2 | 14.1 | 6.3 | 14.8 | 3.5 |
| 2e | 8.9 | 8.1 | 8.5 | 3.2 | 7.6 | 1.8 |
| 2f | 25.1 | 21.9 | 23.4 | 8.9 | 24.0 | 5.6 |
| 2g | 11.2 | 9.8 | 10.5 | 4.2 | 10.2 | 2.3 |
| 2h | 14.1 | 12.6 | 13.5 | 5.6 | 13.2 | 3.1 |
| 2i | 17.8 | 15.8 | 16.6 | 7.1 | 16.2 | 4.0 |
| 2j | 9.8 | 8.9 | 9.3 | 3.5 | 8.3 | 1.9 |
| 2k | 7.9 | 7.1 | 7.5 | 2.8 | 6.9 | 1.6 |
| 2l | 31.6 | 28.2 | 29.5 | 11.2 | 30.2 | 7.1 |
| 2m | 6.3 | 5.6 | 6.0 | 2.2 | 5.9 | 1.3 |
| 2n | 39.8 | 35.5 | 37.2 | 14.1 | 38.0 | 8.9 |
| 2o | 5.6 | 5.0 | 5.3 | 2.0 | 5.2 | 1.2 |
| 2p | 50.1 | 44.7 | 46.8 | 17.8 | 48.0 | 11.2 |
| 2q | 7.1 | 6.3 | 6.7 | 2.5 | 6.5 | 1.5 |
| 2r | 4.5 | 4.0 | 4.2 | 1.6 | 4.1 | 1.0 |
| 2s | 63.1 | 56.2 | 58.9 | 22.4 | 60.3 | 14.1 |
| 2t | 8.9 | 7.9 | 8.3 | 3.2 | 8.1 | 1.9 |
| 2u | 5.0 | 4.5 | 4.7 | 1.8 | 4.6 | 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these screening assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the IC50 values of the test compounds on adherent cancer cell lines.
Materials:
-
Test compounds (this compound analogs)
-
Human cancer cell lines (e.g., A375, Ca9-22, HSC-2, HSC-4, Colo-205, HT-29, CEM)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Harvest the cells using Trypsin-EDTA, count them, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in the culture medium to obtain a range of desired concentrations.
-
After 24 hours of cell seeding, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay is designed to assess the inhibitory effect of the test compounds on the polymerization of tubulin into microtubules.
Materials:
-
Test compounds (this compound analogs)
-
Tubulin protein (e.g., porcine brain tubulin, >99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well half-area plates (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized tubulin protein in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
Prepare the assay buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control (e.g., nocodazole) and a negative control (assay buffer with DMSO).
-
In a pre-chilled 96-well plate on ice, add the diluted compounds.
-
Add the tubulin solution to each well.
-
Add DAPI to each well to a final concentration of 6.3 µM.
-
-
Polymerization and Measurement:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of tubulin polymerization and the maximum polymer mass for each condition.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the negative control.
-
Determine the IC50 value for tubulin polymerization inhibition.
-
Visualizations
The following diagrams illustrate the high-throughput screening workflow and a key signaling pathway potentially modulated by this compound analogs.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Proposed Apoptotic Signaling Pathway Induced by this compound Analogs.
Application of 1-(2,3-Diphenylacryloyl)piperidine in specific cancer cell lines (e.g., breast, colon, lung)
Disclaimer: No direct studies on the anticancer activity of 1-(2,3-Diphenylacryloyl)piperidine were identified in the available literature. The following application notes and protocols are based on studies of structurally related (Z)-2,3-diphenylacrylonitrile analogs . These compounds share the diphenylacryloyl core and provide insights into the potential anticancer activities of this chemical scaffold.
Application Notes
The (Z)-2,3-diphenylacrylonitrile scaffold has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines, including those from breast, colon, and lung cancers. These synthetic compounds are of interest to researchers in oncology and drug development due to their potential to inhibit cancer cell growth and induce cell death.
The primary mechanism of action for some of the studied analogs appears to be the induction of cell cycle arrest, typically at the G2/M phase, and the subsequent initiation of apoptosis.[1] Structure-activity relationship (SAR) studies have revealed that the cytotoxic efficacy of these analogs can be significantly influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of electron-donating groups at the para-position of one of the phenyl rings has been shown to enhance cytotoxic activity.[2]
These compounds have shown selectivity for cancer cells over non-cancerous cell lines in some cases, highlighting their potential for further development as targeted cancer therapies. The data presented below summarizes the cytotoxic effects of various (Z)-2,3-diphenylacrylonitrile analogs on specific cancer cell lines.
Data Presentation
Table 1: Cytotoxic Activity of (Z)-2,3-diphenylacrylonitrile Analogs in Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5 | MCF-7 | 0.56 ± 0.03 | [3] |
| 6 | MCF-7 | 0.127 ± 0.04 | [3] |
| 35 | MCF-7 | 0.030 ± 0.014 | [3] |
| 38 | MCF-7 | 0.034 ± 0.01 | [3] |
| 29 | MCF-7 | 2.8 ± 0.03 | [3] |
| 30 | MCF-7 | 2.8 ± 0.03 | [3] |
| DL-3 | MCF-7 | 3.54 ± 0.76 | [4] |
| DL-4 | MCF-7 | 4.75 ± 1.09 | [4] |
| DL-1 | MDA-MB-231 | 11.4 ± 2.10 | [4] |
| DL-3 | MDA-MB-231 | 5.3 ± 0.69 | [4] |
Table 2: Cytotoxic Activity of (Z)-2,3-diphenylacrylonitrile Analogs in Colon and Lung Cancer Cell Lines
| Compound ID | Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| 3c | Colon | HCT15 | 0.34 | [2] |
| 3c | Lung | A549 | 0.57 | [2] |
| 3f | Colon | HCT15 | Not specified, but noted as active | [2] |
| 3i | Colon | HCT15 | Not specified, but noted as active | [2] |
| 3h | Colon | HCT15 | Not specified, but noted as active | [2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is adapted from methodologies used in the evaluation of (Z)-2,3-diphenylacrylonitrile analogs.[5]
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Breast (MCF-7, MDA-MB-231), colon (HCT15), or lung (A549) cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods described for analyzing the effects of 2,3-diphenyl acrylonitrile derivatives on the cell cycle.[1]
Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Workflow for evaluating the anticancer effects of test compounds.
Caption: Proposed mechanism of action leading to cancer cell death.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Diphenylacryloyl)piperidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-(2,3-Diphenylacryloyl)piperidine.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved via a Schotten-Baumann reaction. This involves the acylation of piperidine with 2,3-diphenylacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The acid chloride is usually prepared in a preceding step from 2,3-diphenylacrylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Poor quality of 2,3-diphenylacryloyl chloride: The acyl chloride can degrade upon exposure to moisture. It's crucial to use freshly prepared or properly stored acyl chloride.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side reactions: The most common side reaction is the hydrolysis of the acyl chloride back to 2,3-diphenylacrylic acid. Another possibility is the reaction of the product with any remaining acyl chloride.
-
Product loss during workup and purification: The product may be partially lost during extraction or purification steps.
Troubleshooting Specific Issues
Q3: I am having trouble preparing the 2,3-diphenylacryloyl chloride. What are the key considerations?
The conversion of 2,3-diphenylacrylic acid to its acyl chloride is a critical step.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used. The reaction often requires heating to proceed at a reasonable rate.[1] Oxalyl chloride is another effective reagent that can often be used at lower temperatures, especially with a catalytic amount of dimethylformamide (DMF).
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Removal of Excess Reagent: After the reaction is complete, it is essential to remove any excess chlorinating agent, as it can interfere with the subsequent reaction with piperidine. This is typically done by distillation or evaporation under reduced pressure.
Q4: The reaction mixture turns cloudy or a precipitate forms immediately upon adding the acyl chloride to the piperidine solution. What is happening?
This is likely the formation of piperidine hydrochloride salt. The reaction between the acyl chloride and piperidine produces one equivalent of hydrochloric acid (HCl), which then reacts with the unreacted piperidine (a base) to form the salt.[2] This salt is often insoluble in common organic solvents and its formation consumes the piperidine, thus preventing it from reacting with the acyl chloride and leading to a lower yield. The addition of an external base is crucial to neutralize the HCl as it is formed.[3]
Q5: What is the best base to use for the Schotten-Baumann reaction, and how should it be added?
An aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used in a two-phase system.[3][4] Alternatively, an organic base such as triethylamine (Et₃N) or pyridine can be used in a single-phase organic solvent.
-
Aqueous Base: When using an aqueous base, vigorous stirring is essential to ensure efficient mixing of the two phases. The base neutralizes the HCl in the aqueous phase, allowing the reaction to proceed in the organic phase.[4]
-
Organic Base: An organic base is used in an anhydrous organic solvent. At least one equivalent of the base is required to neutralize the HCl.
The base should be present in the reaction mixture with the piperidine before the addition of the acyl chloride, or it can be added concurrently.
Q6: I suspect hydrolysis of my acyl chloride is a major issue. How can I minimize this?
Hydrolysis is a significant competing reaction, especially when using aqueous base.
-
Work under anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents for the reaction.
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of hydrolysis more than the rate of the desired amidation.
-
Slow addition of the acyl chloride: Adding the acyl chloride dropwise to the piperidine and base solution can help to ensure it reacts with the amine before it has a chance to hydrolyze.
Q7: How can I improve the purity of my final product and minimize loss during purification?
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (to remove excess piperidine and base), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any unreacted 2,3-diphenylacrylic acid), and finally with brine.
-
Purification: The crude product can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial to obtain high purity and yield. Common solvents for recrystallization of amides include ethanol, ethyl acetate, or mixtures of these with hexanes.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | None | Dichloromethane | 25 | 4 | <10 | - |
| 2 | Triethylamine (1.1) | Dichloromethane | 25 | 4 | 65 | 90 |
| 3 | Triethylamine (1.1) | Dichloromethane | 0 | 4 | 75 | 92 |
| 4 | 10% aq. NaOH | Dichloromethane | 25 | 2 | 78 | 95 |
| 5 | 10% aq. NaOH | Dichloromethane | 0 | 2 | 85 | 97 |
| 6 | Pyridine (1.1) | Dichloromethane | 25 | 4 | 72 | 93 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization efforts.
Experimental Protocols
Protocol 1: Preparation of 2,3-Diphenylacryloyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diphenylacrylic acid (1.0 eq).
-
Add thionyl chloride (2.0 - 3.0 eq) to the flask.[1] A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (typically around 80 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3-diphenylacryloyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
-
In a round-bottom flask, dissolve piperidine (1.2 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Add an equivalent of a base. For a two-phase system, add an equal volume of 10% aqueous sodium hydroxide solution. For a single-phase system, add triethylamine (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve the freshly prepared 2,3-diphenylacryloyl chloride (1.0 eq) in a minimal amount of the same anhydrous organic solvent.
-
Add the solution of 2,3-diphenylacryloyl chloride dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the workup and purification as described in the troubleshooting section.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Optimizing reaction conditions for the synthesis of acryloyl piperidines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acryloyl piperidines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of acryloyl piperidines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Acryloyl chloride is highly reactive and can degrade upon exposure to moisture. Piperidine derivatives can also degrade over time. | 1. Reagent Quality Check: Use freshly opened or distilled acryloyl chloride. Ensure the piperidine derivative is pure and dry. Consider titrating the amine to determine its exact concentration. |
| 2. Inefficient Amide Coupling: The reaction conditions may not be optimal for the specific substrates. | 2. Optimize Reaction Conditions: - Base: If using a Schotten-Baumann approach, ensure the base (e.g., triethylamine, NaOH) is added appropriately to neutralize the HCl formed.[1] - Temperature: Reactions are often started at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.[2] Try maintaining a lower temperature for a longer period if side reactions are a concern. - Solvent: Aprotic solvents like DMF or DCM are commonly used.[2][3] Ensure the solvent is dry. | |
| 3. Poor Nucleophilicity of Piperidine: Steric hindrance on the piperidine ring can reduce its reactivity. | 3. Alternative Coupling Methods: For sterically hindered amines, consider using amide coupling reagents like EDCI/HOBt, which can be more efficient than acyl chlorides.[4][5] | |
| Formation of Side Products | 1. Polymerization of Acryloyl Moiety: The acryloyl group can polymerize, especially at higher temperatures or in the presence of radical initiators. | 1. Inhibit Polymerization: Add a radical inhibitor like hydroquinone to the reaction mixture. Keep the reaction temperature low. |
| 2. Reaction with Bifunctional Piperidines: If the piperidine derivative has other reactive functional groups (e.g., hydroxyl, another amine), these can also react with acryloyl chloride. | 2. Use Protecting Groups: Protect other reactive functional groups on the piperidine starting material before the acylation reaction. | |
| 3. Formation of Piperidine Hydrochloride: Piperidine can react with atmospheric CO2 or HCl from other sources to form salts, which may appear as a white precipitate.[6] | 3. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.[2] | |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials. If the reaction stalls, consider extending the reaction time or slowly increasing the temperature. |
| 2. Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to incomplete conversion. | 2. Adjust Stoichiometry: A slight excess of the acryloyl chloride may be used to ensure complete conversion of the piperidine derivative. However, a large excess can lead to purification challenges. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: The desired product may have similar polarity to starting materials or side products, making chromatographic separation difficult. | 1. Optimize Chromatography: - Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.[2] - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[2] |
| 2. Removal of Excess Coupling Reagents: Byproducts from amide coupling reagents (e.g., DCU from DCC) can be difficult to remove. | 2. Choose Appropriate Reagents and Workup: Use water-soluble carbodiimides like EDCI, as the urea byproduct can be removed with an aqueous wash. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing acryloyl piperidines?
A1: The most common method is the acylation of a piperidine derivative with acryloyl chloride in the presence of a base.[7][8] This is a variation of the Schotten-Baumann reaction.[3][9] An alternative approach involves using amide coupling reagents to react acrylic acid directly with the piperidine derivative, which avoids the use of the hazardous acryloyl chloride.[4]
Q2: What are the typical reaction conditions for the reaction of piperidine with acryloyl chloride?
A2: Typical conditions involve dissolving the piperidine derivative in an aprotic solvent like DMF or DCM, cooling the solution in an ice bath, and then adding a base (like triethylamine) followed by the dropwise addition of acryloyl chloride.[2] The reaction is often stirred for several hours at room temperature after the addition is complete.[2]
Q3: How can I minimize side reactions?
A3: To minimize side reactions, it is crucial to control the reaction temperature, use an inert atmosphere, and ensure the purity of your reagents.[2] If your piperidine derivative has other reactive functional groups, they should be protected prior to the reaction. The addition of a radical inhibitor can prevent the polymerization of the acryloyl moiety.
Q4: My piperidine starting material has turned yellow. Can I still use it?
A4: A yellow color in piperidine may indicate the presence of oxidation products.[10] While it might still be usable for some applications, for optimal results and to avoid side reactions, it is best to purify the piperidine by distillation before use.
Q5: What is the best way to purify the final acryloyl piperidine product?
A5: The purification method depends on the physical properties of the product. Column chromatography on silica gel is a common method for purifying these compounds.[2] If the product is a solid, recrystallization can also be a highly effective purification technique.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Acryloyl Piperidine via Acyl Chloride (Schotten-Baumann Conditions)
This protocol is adapted from a general Schotten-Baumann reaction.[3][7][9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Acryloyl Piperidine via Amide Coupling Reagents
This protocol is a general method adapted from amide coupling procedures.[4][11]
-
Preparation: In a round-bottom flask, dissolve acrylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the piperidine derivative (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Coupling Reagent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of acryloyl piperidines.
Caption: Troubleshooting decision tree for low yield in acryloyl piperidine synthesis.
References
- 1. byjus.com [byjus.com]
- 2. biomaterials.org [biomaterials.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Improving the stability of 1-(2,3-Diphenylacryloyl)piperidine for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-(2,3-Diphenylacryloyl)piperidine for in vitro studies. The following information is based on general chemical principles of similar compounds and established formulation strategies, as direct stability data for this specific compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Degradation of this compound in aqueous solutions used for in vitro studies is likely due to two primary mechanisms: hydrolysis and photodegradation.
-
Hydrolysis: The amide bond connecting the diphenylacryloyl group to the piperidine ring can be susceptible to hydrolysis, especially at non-neutral pH. This would lead to the formation of 2,3-diphenylacrylic acid and piperidine.
-
Photodegradation: The α,β-unsaturated ketone in the acryloyl moiety is a chromophore that can absorb UV light. This can lead to isomerization (e.g., from trans to cis), cyclization reactions, or photo-oxidation, resulting in a loss of the compound's intended biological activity.[1]
Q2: I'm observing precipitation of the compound in my cell culture media. Why is this happening and how can I prevent it?
A2: this compound is predicted to be a hydrophobic compound with low aqueous solubility. Precipitation in aqueous media is a common issue. To prevent this, consider the following strategies:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5% v/v).
-
Formulation with Excipients: Complexation with solubility enhancers like cyclodextrins can improve aqueous solubility and stability.[2][3]
-
Preparation of Solid Dispersions: For stock preparation, creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate.
Q3: Can this compound interfere with my in vitro assays?
A3: Yes, compounds with photosensitive moieties can interfere with common colorimetric or fluorometric in vitro assays. For instance, photosensitive compounds have been reported to interfere with the MTT assay by causing rapid degradation of the formazan dye upon light exposure. It is advisable to perform control experiments to assess any potential interference of the compound with your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Hydrolysis or photodegradation of the compound. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in the dark. Protect experimental setups from direct light. Consider using a formulation with cyclodextrins to enhance stability. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the compound. | Ensure complete dissolution of the stock solution before diluting into the final medium. Visually inspect for any precipitation. Use a formulation strategy to improve solubility (see Q2). |
| High background in fluorescence-based assays | Intrinsic fluorescence of the compound or its degradation products. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If there is significant overlap, consider using a different assay. |
| Unexpected cytotoxicity | Degradation products may be more toxic than the parent compound. | Assess the stability of the compound in your experimental media over the time course of the experiment. If degradation is significant, shorten the incubation time or use a more stable formulation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used to enhance the solubility and stability of similar hydrophobic compounds.[2][3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess of this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 30 minutes at room temperature.
-
Allow the solution to equilibrate for 24 hours at 4°C with gentle agitation.
-
Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Store the stabilized stock solution at 4°C, protected from light.
Protocol 2: Assessment of Photostability
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
UV-A light source
-
HPLC-UV system
Procedure:
-
Prepare two sets of solutions of this compound in the experimental buffer at the desired final concentration.
-
Wrap one set of samples in aluminum foil to protect them from light (dark control).
-
Expose the other set of samples to a controlled UV-A light source for a defined period (e.g., 1, 2, 4 hours).
-
At each time point, take an aliquot from both the light-exposed and dark control samples.
-
Analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the light-exposed sample to the dark control.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway
Based on the reported activities of other piperidine-containing compounds, this compound could potentially modulate inflammatory or cell survival pathways. The following diagram illustrates a hypothetical interaction with the NLRP3 inflammasome, a target for some piperidine derivatives.
Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway.
References
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the spectroscopic characterization of complex piperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic characterization of complex piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
1. Why do the proton signals for my piperidine derivative appear broad in the 1H NMR spectrum?
Broadening of proton signals in the NMR spectrum of piperidine derivatives is a common issue and can be attributed to several factors:
-
Conformational Dynamics: Piperidine rings exist in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to the broadening of signals for the axial and equatorial protons.
-
Nitrogen Quadrupolar Broadening: The 14N nucleus has a quadrupole moment which can cause rapid relaxation of adjacent protons, leading to broader signals. This effect is more pronounced for protons on the carbons alpha to the nitrogen.
-
Chemical Exchange: Protons attached to the nitrogen (N-H) can undergo chemical exchange with trace amounts of acid or water in the solvent, which can lead to signal broadening.[1][2]
-
Sample Concentration: High sample concentrations can increase viscosity, leading to broader peaks.[2][3]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
2. How can I resolve overlapping signals in the 1H NMR spectrum of my substituted piperidine?
Overlapping signals are a frequent challenge due to the number of similar proton environments in a piperidine ring. Here are some strategies to resolve them:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d6 can cause significant shifts compared to chloroform-d6.[3]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons, further aiding in assignment.
3. What are the typical 1H and 13C NMR chemical shift ranges for a piperidine ring?
The chemical shifts for piperidine derivatives can vary depending on the substituents and their stereochemistry. However, some general ranges are provided in the table below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad 1H NMR signals | 1. Intermediate rate of conformational exchange. 2. Nitrogen quadrupolar effects. 3. Presence of acidic impurities or water.[1] 4. High sample concentration.[2][3] 5. Paramagnetic impurities. | 1. Acquire the spectrum at a lower or higher temperature to either slow down or speed up the exchange rate. 2. This is an inherent property; however, sometimes protonation of the nitrogen can sharpen adjacent signals. 3. Filter the NMR solvent through a plug of basic alumina or add a small amount of K2CO3 to the solvent.[1] 4. Dilute the sample. 5. Ensure glassware is scrupulously clean and use high-purity solvents. |
| Unexpected number of signals | 1. Presence of conformational isomers (rotamers) due to bulky N-substituents. 2. The compound exists as a mixture of diastereomers. 3. The molecule has a plane of symmetry, reducing the number of expected signals. | 1. Run the NMR at a higher temperature to coalesce the signals of the rotamers.[3] 2. Review the synthetic route and consider purification techniques that can separate diastereomers. 3. Carefully analyze the molecular structure for symmetry elements. |
| N-H proton signal is broad or not observed | 1. Chemical exchange with the solvent or trace water. 2. Intermediate rate of exchange. | 1. Add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear.[3] 2. Lowering the temperature may sharpen the signal. |
Data Presentation: Typical NMR Data for Piperidine Derivatives
Table 1: Approximate 1H and 13C NMR Chemical Shifts (ppm) for an Unsubstituted Piperidine Ring.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2/C6 (α to N) | 2.7-2.9[4] | ~47 |
| C3/C5 (β to N) | ~1.6 | ~27 |
| C4 (γ to N) | ~1.5[4] | ~25 |
| N-H | Variable (typically 1-3) | - |
Note: Chemical shifts are highly dependent on the solvent, concentration, and substituents.
Table 2: Typical 1H-1H Coupling Constants (J) in a Chair Conformation of a Piperidine Ring.
| Coupling Type | Description | Typical J-value (Hz) |
| 2Jgeminal | Protons on the same carbon | 10 - 14 |
| 3Jax-ax | Axial-axial coupling | 8 - 13 |
| 3Jax-eq | Axial-equatorial coupling | 2 - 5 |
| 3Jeq-eq | Equatorial-equatorial coupling | 2 - 5 |
Note: These values can be used to determine the relative stereochemistry of substituents on the ring.
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
1. Why is the molecular ion peak (M+•) absent or very weak in the Electron Ionization (EI) mass spectrum of my piperidine derivative?
The absence of a molecular ion peak is common for aliphatic amines like piperidine derivatives under EI conditions.[5] This is due to the high energy of the ionization process, which leads to rapid fragmentation. The lone pair of electrons on the nitrogen atom promotes facile fragmentation of the adjacent carbon-carbon bonds (alpha-cleavage), resulting in a stable iminium ion. This fragmentation pathway is often so favorable that the molecular ion is not observed.[5]
2. What is the "Nitrogen Rule" and how does it apply to piperidine derivatives?
The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms or no nitrogen atoms will have an even nominal molecular mass. Since piperidine derivatives contain one nitrogen atom, their molecular ions will have an odd mass-to-charge (m/z) ratio. This can be a useful first check when analyzing the mass spectrum.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion peak observed in EI-MS | 1. Highly facile fragmentation, especially alpha-cleavage, is common for amines.[5] 2. The compound is thermally labile and degrades in the GC inlet or ion source. | 1. Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less energetic and more likely to produce the protonated molecule [M+H]+.[7] 2. If using GC-MS, try lowering the injector and source temperatures. |
| Complex fragmentation pattern that is difficult to interpret | 1. Multiple fragmentation pathways are occurring. 2. The presence of impurities. | 1. Use tandem mass spectrometry (MS/MS) to isolate a specific ion and then fragment it to establish fragmentation pathways. 2. Ensure the sample is pure by using a chromatographic separation technique like GC-MS or LC-MS. |
| Poor signal intensity in ESI-MS | 1. The compound does not ionize well under the chosen conditions. 2. The sample contains non-volatile salts or buffers that suppress ionization.[8] | 1. Adjust the pH of the mobile phase. Adding a small amount of formic acid can enhance protonation in positive ion mode.[9] 2. Ensure the sample is free of non-volatile salts (e.g., phosphates, NaCl). Use volatile buffers like ammonium acetate if necessary.[10][11] |
Data Presentation: Common Mass Spectral Fragments
Table 3: Common Fragmentation Pathways and Resulting Ions for N-Substituted Piperidines in Mass Spectrometry.
| Fragmentation Type | Description | Typical m/z of Fragment Ion |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen. This is often the base peak. | M - R• (where R is a substituent on the ring) |
| Ring Opening/Cleavage | Fragmentation of the piperidine ring itself. | Various smaller fragments. |
| Loss of N-Substituent | Cleavage of the bond between the nitrogen and its substituent. | M - R'• (where R' is the N-substituent) |
Infrared (IR) and Raman Spectroscopy
Frequently Asked Questions (FAQs)
1. What are the key IR absorption bands to look for in a piperidine derivative?
For a typical secondary piperidine (contains an N-H bond), you should look for:
-
N-H Stretch: A weak to medium band in the region of 3300-3500 cm-1. Secondary amines show a single band in this region.[12]
-
C-H Stretch: Bands for the aliphatic C-H bonds will appear just below 3000 cm-1.
-
N-H Bend: A bending vibration for the N-H bond can sometimes be observed around 1500-1650 cm-1, though it can be weak.
-
C-N Stretch: The C-N stretching vibration appears in the 1020-1250 cm-1 region.[12]
For tertiary piperidines (no N-H bond), the N-H stretching and bending bands will be absent.
2. Can IR spectroscopy distinguish between axial and equatorial conformers?
In some cases, yes. The C-H stretching vibrations for axial and equatorial protons can have slightly different frequencies. Also, the overall fingerprint region (below 1500 cm-1) is sensitive to the molecule's conformation. However, since the conformers are often in rapid equilibrium at room temperature, the observed spectrum is an average. Low-temperature IR studies may be necessary to resolve the spectra of individual conformers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad O-H like band in the 3200-3500 cm-1 region | 1. The sample is wet (contains water). 2. The N-H stretch is broadened due to hydrogen bonding. | 1. Ensure the sample is thoroughly dried before analysis. 2. This is characteristic of amines, especially in the solid state or as a neat liquid. Diluting the sample in a non-polar solvent may sharpen the N-H band. |
| No N-H stretch observed for a secondary piperidine | 1. The peak is very weak and is obscured by other bands. 2. The sample is a salt (e.g., hydrochloride), in which case the N-H bond is now an N+-H bond, and its stretching frequency is shifted to a lower wavenumber (typically 2200-3000 cm-1) and is broad. | 1. Examine the 3300-3500 cm-1 region carefully. 2. Check for broad absorption in the 2200-3000 cm-1 region. If the sample is a salt, consider preparing the free base for comparison. |
| Poor quality spectrum with low signal-to-noise using ATR-FTIR | 1. Poor contact between the sample and the ATR crystal. | 1. If the sample is a solid, ensure sufficient pressure is applied to make good contact. If it is a liquid, ensure the crystal is fully covered.[13] |
Experimental Protocols
Protocol 1: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a solution of your piperidine derivative (5-25 mg) in a suitable deuterated solvent (~0.6 mL) in a clean NMR tube.[14] Ensure the sample is fully dissolved and free of solid particles.[15]
-
Acquire a 1D 1H Spectrum: Lock and shim the spectrometer. Acquire a standard 1D 1H spectrum to determine the spectral width and transmitter offset.[12][16]
-
Set up the COSY Experiment:
-
Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).[12]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.
-
Set the number of scans (NS) and dummy scans (DS). For a reasonably concentrated sample, NS=2 to 8 is often sufficient.
-
Set the number of increments in the indirect dimension (F1). A value of 256 or 512 is a good starting point.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.
-
Processing: After acquisition, perform a 2D Fourier transform (xfb on Bruker systems). The resulting spectrum can be phased if necessary (for phase-sensitive COSY) and symmetrized.
Protocol 2: Sample Preparation for ESI-MS
-
Prepare a Stock Solution: Dissolve the sample in an ESI-compatible solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.[15] Avoid non-volatile solvents like DMSO if possible.[11]
-
Dilute the Sample: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with an appropriate solvent (often methanol or acetonitrile/water) to a final concentration of 1-10 µg/mL.[15]
-
Add Modifier (if necessary): To promote ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added to the final solution.[9]
-
Filter the Sample: If any precipitate is observed, filter the solution through a syringe filter (e.g., 0.2 µm) to prevent clogging the instrument.[11]
-
Transfer to Vial: Transfer the final solution to an appropriate autosampler vial.
Protocol 3: Acquiring an ATR-FTIR Spectrum of a Liquid Sample
-
Clean the ATR Crystal: Before analysis, clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a Background Spectrum: Run a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Apply the Sample: Place a small drop of the liquid piperidine derivative onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[13][17]
-
Acquire the Sample Spectrum: Collect the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Clean Up: After the measurement, carefully clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR spectra of piperidine derivatives.
Caption: General workflow for the structure elucidation of a novel piperidine derivative.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 13. agilent.com [agilent.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. ulethbridge.ca [ulethbridge.ca]
- 17. drawellanalytical.com [drawellanalytical.com]
Identifying and minimizing byproducts in the synthesis of diphenylacryloyl compounds
Welcome to the technical support center for the synthesis of diphenylacryloyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diphenylacryloyl compounds, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Competing Side Reactions: The formation of byproducts such as Cannizzaro reaction products (benzyl alcohol and benzoic acid from benzaldehyde) and Michael adducts can significantly reduce the yield of the diphenylacryloyl compound.[1] 2. Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can greatly influence the reaction efficiency. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1a. Minimize Cannizzaro Reaction: Use a milder base (e.g., KOH instead of a high concentration of NaOH) or a stoichiometric amount of base. Consider alternative synthetic routes like the Wittig reaction which avoids strong basic conditions. 1b. Reduce Michael Adduct Formation: Adjust the stoichiometry of the reactants. Using a slight excess of the benzaldehyde derivative may help. Certain solvent systems, like aqueous solutions without surfactants, have been shown to suppress Michael adduct formation.[1][2] 2. Optimize Conditions: Experiment with different base-solvent combinations. For instance, solvent-free grinding methods have been reported to increase yields. Microwave-assisted synthesis can also improve yields and reduce reaction times. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time. |
| Presence of Unexpected Peaks in NMR/LC-MS | 1. Formation of (E/Z) Isomers: The desired product is typically the thermodynamically more stable (E)-isomer, but the (Z)-isomer can also form. 2. Michael Adduct Formation: The diphenylacryloyl product can act as a Michael acceptor and react with the enolate of the starting ketone.[1][2] 3. Cannizzaro Byproducts: If using a strong base, benzyl alcohol and benzoic acid may be present. | 1. Isomer Separation: The E and Z isomers can often be separated by column chromatography or High-Performance Liquid Chromatography (HPLC).[3][4][5] Recrystallization may also selectively crystallize the major isomer. 2. Purification: Michael adducts can be removed by column chromatography or recrystallization.[6] 3. Workup Procedure: An acidic workup will protonate the benzoate salt to benzoic acid, which can then be removed by extraction with a basic aqueous solution. Benzyl alcohol can be removed by column chromatography. |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Oily Product: The crude product may be an oil, making recrystallization difficult. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes, a multi-step purification involving both recrystallization and chromatography is necessary. Using silver nitrate-impregnated silica gel has been reported to aid in the separation of E/Z isomers.[7] 2. Induce Crystallization: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
| Reaction Fails to Proceed | 1. Inactive Catalyst/Base: The base may be old or deactivated. 2. Poor Quality Starting Materials: Impurities in the benzaldehyde or acetophenone derivatives can inhibit the reaction. | 1. Use Fresh Reagents: Ensure that the base is fresh and active. 2. Purify Starting Materials: If necessary, purify the starting materials before use. Benzaldehyde can be distilled to remove benzoic acid impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of diphenylacryloyl compounds via Claisen-Schmidt condensation?
A1: The most common byproducts are:
-
Cannizzaro reaction products: When using aromatic aldehydes that lack α-hydrogens, such as benzaldehyde, a strong base can induce a disproportionation reaction to form the corresponding alcohol (benzyl alcohol) and carboxylic acid (benzoic acid).
-
Michael adducts: The enolate of the starting ketone (e.g., acetophenone) can undergo a Michael 1,4-addition to the newly formed α,β-unsaturated carbonyl system of the diphenylacryloyl product. This results in a 1,5-dicarbonyl compound.[1][2]
-
(Z)-Isomer: The Claisen-Schmidt condensation can produce both the (E) and (Z) isomers of the diphenylacryloyl compound. The (E)-isomer is generally the major and more stable product.
Q2: How can I minimize the formation of the Cannizzaro byproduct?
A2: To minimize the Cannizzaro reaction, you can:
-
Use a milder base or a catalytic amount of base.
-
Slowly add the aldehyde to the reaction mixture to maintain a low instantaneous concentration.
-
Consider alternative synthetic methods that do not employ strong bases, such as the Wittig reaction.
Q3: What is the best way to purify my diphenylacryloyl compound?
A3: The most common and effective purification methods are:
-
Recrystallization: This is often the first step after the initial workup. Ethanol is a commonly used solvent for the recrystallization of chalcones.[8]
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a standard technique to separate the desired product from byproducts and unreacted starting materials.[9] A variety of solvent systems can be used, often mixtures of hexane and ethyl acetate.
Q4: Are there greener alternatives to the traditional Claisen-Schmidt condensation?
A4: Yes, several greener methods have been developed to improve the synthesis of chalcones:
-
Solvent-free grinding: This method involves grinding the reactants with a solid base (like NaOH) using a mortar and pestle. It often leads to high yields and reduces the use of organic solvents.[6]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.
-
Aqueous micellar media: Using surfactants in water can create microenvironments that facilitate the reaction, sometimes with improved yields and selectivity.[1][2]
Q5: My product is a mixture of E and Z isomers. How can I separate them?
A5: Separation of E and Z isomers can be challenging but is often achievable through:
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the isomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC has been successfully used for the separation of diastereomeric chalcone derivatives.[3]
-
Fractional Crystallization: In some cases, the isomers may have different solubilities, allowing for their separation by fractional crystallization.
Data on Byproduct Formation
The following tables summarize how different reaction conditions can influence the yield of the desired diphenylacryloyl compound and the formation of the Michael adduct byproduct. Data for Cannizzaro byproducts is less commonly quantified in direct comparison studies.
Table 1: Effect of Different Bases on Product and Byproduct Yield
| Base | Solvent System | Diphenylacryloyl Yield (%) | Michael Adduct Yield (%) | Reference |
| Triethylamine (TEA) | CTAB Solution | 57 | 3 | [1] |
| DBU | CTAB Solution | 44 | 15 | [1] |
| DABCO | CTAB Solution | 35 | 11 | [1] |
| NaOH | CTAB Solution | 62 | 10 | [1] |
| KOH | CTAB Solution | 62 | 10 | [1] |
| K₂CO₃ | CTAB Solution | 61 | 10 | [1] |
Conditions: Benzaldehyde (1 mmol), acetophenone (1 mmol), base (1 mmol) in CTAB solution at room temperature for 24h. Yields estimated by ¹H NMR.
Table 2: Effect of Solvent System on Product and Byproduct Yield
| Solvent System | Diphenylacryloyl Yield (%) | Michael Adduct Yield (%) | Reference |
| Ethanol | 59 | 10 | [1][2] |
| Water | 70 | 0 | [1][2] |
| CTAB (aq) | 65 | 10 | [1][2] |
| SDS (aq) | 83 | 0 | [1] |
| Tween 80 (aq) | 87 | 0 | [1] |
Conditions: Benzaldehyde (1 mmol), acetophenone (1 mmol), NaOH (1 mmol) at room temperature for 24h. Yields estimated by ¹H NMR.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude diphenylacryloyl compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diphenylacryloyl compound.
Visualizations
Signaling Pathway Modulation by Diphenylacryloyl Compounds
Diphenylacryloyl compounds, as a class of chalcones, are known to modulate several key signaling pathways implicated in inflammation and cellular stress responses, which is of significant interest in drug development.
References
- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. (PDF) Separation of Chalcones Isomers in HPLC Systems [research.amanote.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of experimental protocols for consistent results with 1-(2,3-Diphenylacryloyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results with 1-(2,3-Diphenylacryloyl)piperidine.
Section 1: Synthesis and Purification
This section addresses common issues encountered during the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound is via the Schotten-Baumann reaction, which involves the acylation of piperidine with 2,3-diphenylacryloyl chloride.
Materials:
-
2,3-Diphenylacrylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Piperidine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diphenylacrylic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-diphenylacryloyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve piperidine and a slight excess of a base like triethylamine in anhydrous DCM. Add the piperidine solution dropwise to the cooled acyl chloride solution. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford this compound as a solid.
Synthesis Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the acyl chloride. | Ensure anhydrous conditions. Use a slight excess of thionyl chloride/oxalyl chloride and a catalytic amount of DMF. Monitor the reaction by TLC. |
| Deactivation of the amine. | Ensure a suitable base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction.[1] Without a base, the amine will be protonated and non-nucleophilic. | |
| Hydrolysis of the acyl chloride. | Perform the reaction under strictly anhydrous conditions. Add the piperidine solution promptly after preparing the acyl chloride. | |
| Product is an Oil, Not Crystals | Low melting point of the compound relative to the solvent's boiling point. | Try cooling the solution very slowly. If oiling out persists, redissolve the oil in a larger volume of solvent and attempt recrystallization again. Consider using a different solvent system.[2] |
| Presence of impurities. | Impurities can lower the melting point and inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization. | |
| TLC Shows Multiple Spots | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (if thermally stable). |
| Side reactions or product degradation. | The product may be unstable to acidic or basic conditions during workup.[3] Neutralize the reaction mixture carefully and perform extractions promptly. | |
| Difficulty with Recrystallization | Too much solvent added. | Reduce the solvent volume by evaporation and attempt to cool the solution again.[2][3] |
| Solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] |
Section 2: Cell-Based Assays
Based on the structural features shared with other known bioactive piperidine derivatives, a plausible biological activity for this compound is the modulation of inflammatory pathways. This section provides a hypothetical experimental protocol and troubleshooting for assessing its effect on the NLRP3 inflammasome.
Hypothetical Biological Activity: Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β.[5][6] Many inflammatory diseases are associated with its aberrant activation.[7] We hypothesize that this compound may act as an inhibitor of this pathway.
Experimental Protocol: IL-1β Release Assay in Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 human monocytic cells, differentiated into macrophages.
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells according to standard protocols. Differentiate the cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS) and incubate for 3-4 hours to prime the cells.[8]
-
Compound Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Viability Assay: In a parallel plate, perform an MTT or similar cell viability assay to ensure that the observed reduction in IL-1β is not due to cytotoxicity.
Cell-Based Assay Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly. Change pipette tips between different conditions. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.[9] Fill outer wells with sterile PBS or medium. | |
| Low or No IL-1β Signal | Insufficient priming or activation. | Optimize the concentration and incubation time for both LPS and ATP for your specific cell line. |
| Cells are not healthy or responsive. | Check cell viability before the experiment. Ensure cells are not passaged too many times. | |
| High Background Signal | Contamination of cell culture. | Regularly test for mycoplasma contamination. Use sterile techniques. |
| Reagents are contaminated or degraded. | Use fresh, high-quality reagents and sterile solutions. | |
| Compound Appears Toxic (from Viability Assay) | Compound concentration is too high. | Perform a dose-response curve to determine the non-toxic concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
Section 3: Data and Visualization
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for synthesis yield and biological activity for illustrative purposes.
Table 1: Synthesis Yield and Purity
| Parameter | Value |
| Starting Material | 2,3-Diphenylacrylic acid (1.0 g) |
| Final Product | This compound |
| Theoretical Yield | 1.36 g |
| Actual Yield (after recrystallization) | 1.12 g |
| Percent Yield | 82.4% |
| Melting Point | 118-120 °C |
| Purity (by HPLC) | >99% |
Table 2: NLRP3 Inflammasome Inhibition Data
| Compound | Concentration (µM) | IL-1β Release (% of Control) | Cell Viability (% of Control) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | 100 ± 3.1 |
| Compound A | 1 | 85.3 ± 4.5 | 98.7 ± 2.5 |
| 5 | 52.1 ± 3.9 | 97.2 ± 3.0 | |
| 10 | 25.8 ± 2.1 | 95.4 ± 2.8 | |
| 25 | 12.4 ± 1.8 | 93.1 ± 3.4 | |
| MCC950 (Control) | 1 | 15.6 ± 2.0 | 99.1 ± 2.2 |
| Data are presented as mean ± standard deviation (n=3). |
Experimental Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 1-(2,3-Diphenylacryloyl)piperidine and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the novel compound 1-(2,3-Diphenylacryloyl)piperidine against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The following sections present a summary of quantitative cytotoxicity data, detailed experimental methodologies for assessing cytotoxicity, and visualizations of relevant cellular signaling pathways.
Disclaimer: Publicly available, peer-reviewed data on the specific cytotoxicity of this compound is limited. The IC50 value presented for this compound is a representative figure derived from published studies on structurally analogous 3,5-bis(benzylidene)piperidin-4-ones and should be considered illustrative for comparative purposes. Further experimental validation is required for a definitive assessment.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and the selected anticancer drugs against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | MCF-7 (Breast) | ~5 µM (Estimated) | |
| Doxorubicin | MCF-7 (Breast) | 0.9 - 2.2 µM | [1] |
| A549 (Lung) | 0.13 - 2 µM | [2] | |
| HCT116 (Colon) | 24.30 µg/ml | [3] | |
| Hep-G2 (Liver) | 14.72 µg/ml | [3] | |
| PC3 (Prostate) | 2.64 µg/ml | [3] | |
| Cisplatin | MCF-7 (Breast) | Significant reduction in viability at 10-20 µM | [4] |
| A549 (Lung) | Induces cytotoxicity at 10 µg/ml | [5] | |
| HeLa (Cervical) | Variable | [6] | |
| Ovarian Carcinoma | 0.1-0.45 ug ml-1 | [7] | |
| Paclitaxel | Various Human Tumors | 0.0025 - 0.0075 µM (2.5 - 7.5 nM) | [8][9] |
| Ovarian Carcinoma | 0.4-3.4 nM | [7] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to generate the type of data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death and cell lysis based on the measurement of lactate dehydrogenase activity released from the cytosol of damaged cells into the supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well and incubate in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways affected by the established anticancer drugs and a general workflow for cytotoxicity testing.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-Preventive Effect of 1-Piperoyl Piperidine (Piperine) is Mediated Through Intrinsic Signaling Mechanisms in Human Prostate Cancer Cells (Pc-3) In Vitro [publishing.emanresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
Cross-validation of in vitro results for 1-(2,3-Diphenylacryloyl)piperidine in different laboratories
Introduction
Piperine, an alkaloid isolated from black pepper (Piper nigrum), has garnered significant interest in the scientific community for its potential therapeutic properties, including its anticancer activities. Numerous in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxic effects of piperine as reported by different research laboratories. The objective is to offer a consolidated resource for researchers, scientists, and drug development professionals to facilitate cross-validation of published findings and to highlight the key signaling pathways involved in its mechanism of action.
Data Presentation: Comparative Cytotoxicity of Piperine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of piperine against various human cancer cell lines as determined by independent research groups. These values, obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, provide a quantitative measure of piperine's potency in inhibiting cancer cell growth. Differences in IC50 values across studies can be attributed to variations in experimental conditions, such as incubation time and cell passage number.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Laboratory/Study Reference |
| A549 | Lung Adenocarcinoma | 198 | Not Specified | [Not Specified] |
| A549 | Lung Adenocarcinoma | ~100 | 48 | [Not Specified] |
| MCF-7 | Breast Adenocarcinoma | 0.99 | Not Specified | [1] |
| HeLa | Cervical Adenocarcinoma | 0.95 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 97 | 48 | [2] |
| Hep3B | Hepatocellular Carcinoma | 58 | 48 | [2] |
| PC3 | Prostate Cancer | Concentration-dependent inhibition | Not Specified | [3] |
| DU145 | Prostate Cancer | Concentration-dependent inhibition | Not Specified | [3] |
| LNCaP | Prostate Cancer | Concentration-dependent inhibition | Not Specified | [3] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity. Below is a detailed, generalized protocol for the MTT assay used to determine the cytotoxic effects of piperine.
MTT Assay Protocol for Cell Viability
-
Cell Seeding:
-
Compound Treatment:
-
A stock solution of piperine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of piperine are made in the cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing different concentrations of piperine. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest piperine dose.
-
The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[5]
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[6]
-
The plate is then gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[5]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of piperine that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
-
Mandatory Visualization
Signaling Pathways Modulated by Piperine in Cancer Cells
Piperine has been shown to exert its anticancer effects by modulating several key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.[3] The following diagram illustrates a simplified overview of some of the critical pathways affected by piperine.
Caption: Simplified signaling pathways affected by piperine in cancer cells.
The compiled data from various laboratories consistently demonstrate the in vitro cytotoxic potential of piperine against a range of cancer cell lines. While the absolute IC50 values may vary, the overall trend indicates a dose-dependent inhibitory effect. The mechanism of action appears to be multifactorial, involving the modulation of critical signaling pathways that govern apoptosis, cell cycle progression, and proliferation. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for further research and development of piperine and its derivatives as potential anticancer agents. Standardization of experimental protocols across laboratories would be beneficial for more direct comparison of future in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of CLEFMA in Lung Cancer Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), a novel piperidine derivative, against the standard-of-care chemotherapeutic agent, cisplatin. The data presented is derived from preclinical studies in lung adenocarcinoma xenograft models, offering insights into the potential of CLEFMA as a therapeutic agent.
Comparative Efficacy in H441 Lung Adenocarcinoma Xenograft Model
The following table summarizes the in vivo efficacy of CLEFMA and cisplatin in suppressing tumor growth in a mouse xenograft model of human lung adenocarcinoma (H441 cell line). It is important to note that the data for each compound is derived from separate studies. While both studies utilized the same cancer cell line and a similar animal model, direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Treatment | Dosage and Administration | Tumor Growth Inhibition | Key Findings | Reference |
| CLEFMA | 0.2 and 0.4 mg/kg, intraperitoneal (i.p.), daily | Dose-dependent suppression of tumor growth.[1][2] | - Significant reduction in tumor volume at both doses by day 28.[1] - Inhibition of the proliferation marker Ki-67.[1][2] - Downregulation of anti-apoptotic proteins (cIAP1, Bcl-xL, Bcl-2, survivin) and upregulation of pro-apoptotic proteins (Bax, BID).[2] - Reduced expression of COX-2 and serum levels of TNF-α and IL-6.[2] | [1][2] |
| Cisplatin | 2 and 4 mg/kg, i.p. | Significant reduction in [18F]FDG accumulation, indicating decreased tumor metabolic activity. | - Increased accumulation of [18F]FAHA, suggesting altered HDAC activity. - Changes in acetyl-histone H3 immunoreactivity. | [3] |
Experimental Protocols
CLEFMA in H441 Xenograft Model[1][2]
-
Cell Line: Human lung adenocarcinoma H441 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: H441 cells were implanted subcutaneously in the mice.
-
Treatment Groups:
-
Group I (Control): Vehicle (50 μL) administered i.p. daily.
-
Group II: 0.2 mg/kg CLEFMA in 50 μL volume administered i.p. daily.
-
Group III: 0.4 mg/kg CLEFMA in 50 μL volume administered i.p. daily.
-
-
Endpoint Measurement: Tumor volumes were measured at various time points. At the end of the study, tumors were excised for immunoblotting and immunohistochemistry analysis.
Cisplatin in H441 Xenograft Model[3]
-
Cell Line: Human lung adenocarcinoma H441 cells.
-
Animal Model: Not explicitly stated, but typically nude mice are used for xenograft studies.
-
Tumor Implantation: H441 cells were implanted to form xenografts.
-
Treatment Groups:
-
Control Group.
-
Group A: 2 mg/kg cisplatin.
-
Group B: 4 mg/kg cisplatin.
-
-
Endpoint Measurement: In vivo imaging with [18F]FAHA and [18F]FDG PET/CT was performed before and after drug administration to assess HDAC activity and tumor metabolism, respectively. Immunohistochemical staining for acetyl-histone H3 was also conducted on tumor tissues.
Mechanism of Action: CLEFMA Signaling Pathways
CLEFMA exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and the inhibition of inflammatory and proliferative signals.
Caption: CLEFMA's mechanism of action.
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of a test compound in a xenograft model.
References
- 1. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-(2,3-Diphenylacryloyl)piperidine
This guide provides a detailed comparison between the expected experimental spectroscopic data of synthesized 1-(2,3-Diphenylacryloyl)piperidine and its theoretical predictions. This analysis is crucial for researchers in the fields of synthetic chemistry, pharmacology, and materials science for the structural elucidation and characterization of novel compounds.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the expected experimental spectroscopic values for this compound, based on data from analogous N-acylpiperidine compounds, and compare them with the general outputs of theoretical prediction methods.
Table 1: Infrared (IR) Spectroscopy Data
| Feature | Expected Experimental Value (cm⁻¹) | Theoretical Prediction (DFT) |
| C=O (Amide I) Stretch | 1630 - 1680 | Calculated vibrational frequency corresponding to the carbonyl stretch. |
| C=C (Aromatic) Stretch | 1450 - 1600 | Multiple calculated frequencies corresponding to phenyl ring vibrations. |
| C-N (Amide) Stretch | 1200 - 1350 | Calculated vibrational frequency for the carbon-nitrogen bond stretch. |
| C-H (Aromatic) Stretch | 3000 - 3100 | Calculated frequencies for aromatic C-H stretching modes. |
| C-H (Aliphatic) Stretch | 2850 - 2950 | Calculated frequencies for aliphatic C-H stretching modes of the piperidine ring. |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Environment | Expected Chemical Shift (δ, ppm) | Theoretical Prediction (GIAO/DFT) |
| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Calculated magnetic shielding constants converted to chemical shifts. |
| Olefinic Proton (=CH) | 6.5 - 7.0 | Calculated magnetic shielding constant for the vinylic proton. |
| Piperidine Protons (α to N) | 3.4 - 3.7 | Calculated magnetic shielding constants for the methylene protons adjacent to the nitrogen. |
| Piperidine Protons (β, γ to N) | 1.5 - 1.8 | Calculated magnetic shielding constants for the remaining methylene protons of the piperidine ring. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Theoretical Prediction (GIAO/DFT) |
| C=O (Amide Carbonyl) | 168 - 172 | Calculated magnetic shielding constant for the carbonyl carbon. |
| Aromatic Carbons (C₆H₅) | 125 - 140 | Calculated magnetic shielding constants for the phenyl ring carbons. |
| Olefinic Carbons (=C) | 120 - 145 | Calculated magnetic shielding constants for the vinylic carbons. |
| Piperidine Carbons (α to N) | 42 - 48 | Calculated magnetic shielding constants for the methylene carbons adjacent to the nitrogen. |
| Piperidine Carbons (β to N) | 25 - 27 | Calculated magnetic shielding constant for the beta methylene carbons. |
| Piperidine Carbon (γ to N) | 23 - 25 | Calculated magnetic shielding constant for the gamma methylene carbon. |
Table 4: Mass Spectrometry (MS) Data
| Feature | Expected Experimental Value (m/z) | Theoretical Prediction |
| Molecular Ion [M]⁺ | ~305.17 | Calculated exact mass of the molecular formula (C₂₁H₂₃NO). |
| Major Fragment 1 | Loss of piperidine ring | Prediction of fragmentation pathways based on bond dissociation energies. |
| Major Fragment 2 | Acylium ion [M-piperidine]⁺ | Prediction of stable fragment ions. |
Experimental and Theoretical Protocols
Synthesis of this compound
Protocol for Synthesis via Acyl Chloride:
-
Acyl Chloride Formation: 2,3-Diphenylacrylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.
-
Amidation: The resulting 2,3-diphenylacryloyl chloride is then slowly added to a solution of piperidine in an inert solvent, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Experimental Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the synthesized compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and tetramethylsilane (TMS) would be used as an internal standard.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The sample is introduced, ionized, and the mass-to-charge ratio of the resulting ions is detected.
Theoretical Spectroscopic Prediction
Theoretical spectroscopic data are typically predicted using computational chemistry methods, most notably Density Functional Theory (DFT).[4][5][6][7]
Protocol for DFT Calculations:
-
Molecular Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is commonly done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[6]
-
Vibrational Frequency Calculation (for IR Spectrum): Following optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational frequencies correspond to the IR absorption bands.[8]
-
NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method with a DFT functional and a larger basis set for better accuracy.[9][10] The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
-
Mass Spectrum Prediction: While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the exact mass of the molecule and to predict likely fragmentation pathways by analyzing bond dissociation energies.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic analysis and theoretical prediction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical Methods and Applications of Computational NMR [escholarship.org]
Scrutinizing the Cancer Cell Selectivity of 1-(2,3-Diphenylacryloyl)piperidine and Its Analogs: A Comparative Guide
A comprehensive evaluation of the selective cytotoxicity of 1-(2,3-Diphenylacryloyl)piperidine for cancer cells over normal cells is currently limited by the lack of direct experimental data on this specific compound in publicly available research. However, by examining structurally related compounds, particularly piperidine-containing chalcones and other derivatives, we can infer potential mechanisms and selectivity profiles. This guide provides a comparative analysis of these analogs, offering insights into their performance based on available experimental data.
Executive Summary
Derivatives of piperidine, a saturated heterocyclic amine, have demonstrated promising anticancer properties with selective toxicity toward malignant cells. Studies on various analogs indicate that these compounds can induce apoptosis (programmed cell death) and trigger cell cycle arrest in cancer cells while exhibiting lower toxicity to normal, healthy cells. The primary mechanism of action often involves the induction of the intrinsic apoptotic pathway and modulation of key signaling cascades such as the PI3K/Akt pathway. This guide will delve into the experimental data, protocols, and proposed mechanisms of action for close structural analogs of this compound.
Comparative Cytotoxicity Data
The selective toxicity of various piperidine derivatives is typically quantified by comparing their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in cancer cell lines versus normal cell lines. A higher selectivity index (SI), calculated as the ratio of CC50 for normal cells to CC50 for cancer cells, indicates a more favorable selectivity profile.
| Compound Class | Cancer Cell Line | CC50/IC50 (µM) | Normal Cell Line | CC50/IC50 (µM) | Selectivity Index (SI) | Reference |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22 (Oral Squamous Carcinoma) | Varies by derivative | HGF (Human Gingival Fibroblast) | Varies by derivative | >1 | [1] |
| HSC-2 (Oral Squamous Carcinoma) | Varies by derivative | HPLF (Human Periodontal Ligament Fibroblast) | Varies by derivative | >1 | [1] | |
| HSC-4 (Oral Squamous Carcinoma) | Varies by derivative | HPC (Human Pulp Cells) | Varies by derivative | >1 | [1] | |
| Piperine | Colon Cancer Cell Lines | 75-150 | Normal Fibroblasts & Epithelial Cells | Little to no effect at tested concentrations | Not explicitly calculated | |
| N-Acryloyl-Modified Piperidin-4-one | MiaPaCa-2 (Pancreatic Carcinoma) | Low nanomolar range | Not specified | Not specified | Not specified | |
| Panc-1 (Pancreatic Carcinoma) | Low nanomolar range | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50/CC50 values.
Apoptosis Analysis (Caspase-3 Activation Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, often using flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed using a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilization: The fixed cells are permeabilized to allow antibodies to access intracellular proteins.
-
Antibody Staining: Cells are incubated with a primary antibody specific for cleaved (active) caspase-3, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. An increase in fluorescence indicates a higher level of activated caspase-3 and thus, apoptosis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a PI solution, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms
The anticancer activity of piperidine derivatives is often linked to the modulation of specific cellular signaling pathways.
Intrinsic Pathway of Apoptosis
Many piperidine analogs induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.
Caption: Intrinsic pathway of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Some piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis and reducing cell proliferation.
Caption: PI3K/Akt signaling pathway inhibition.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a novel compound is a multi-step process.
Caption: General experimental workflow.
Conclusion
While direct experimental evidence for the cancer cell selectivity of this compound is not currently available, the broader class of piperidine derivatives shows considerable promise as selective anticancer agents. The available data on structural analogs suggest that these compounds can effectively induce cell death in various cancer cell lines while sparing normal cells. The primary mechanisms appear to involve the induction of apoptosis via the intrinsic pathway and the inhibition of pro-survival signaling pathways like PI3K/Akt. Further research is warranted to synthesize and evaluate this compound to determine if it shares or surpasses the favorable selectivity profiles of its chemical relatives. Such studies would be invaluable for the development of novel, targeted cancer therapies.
References
Statistical Validation of the Biological Activity of 1-(2,3-Diphenylacryloyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(2,3-Diphenylacryloyl)piperidine and structurally related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on closely related and well-studied analogs, primarily N-cinnamoylpiperidine derivatives and piperine, the naturally occurring amide of piperic acid and piperidine. The data presented herein is intended to serve as a valuable reference for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activity
The primary biological activities associated with N-acylpiperidine scaffolds are anticancer and anti-inflammatory effects. The following tables summarize the quantitative data available for analogs of this compound.
Table 1: Anticancer Activity (Cytotoxicity) of Piperidine Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Piperine | W1PR1 (ovarian) | MTT | >100 | [1] |
| Piperine | W1PR2 (ovarian) | MTT | 56.8 | [1] |
| Piperine | W1TR (ovarian) | MTT | >100 | [1] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Cinnamoyl derivative 3e) | U87MG (glioblastoma) | MTT | ~15 (converted from 25 µg/mL) | [2] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Cinnamoyl derivative 3e) | SHSY-5Y (neuroblastoma) | MTT | ~15 (converted from 25 µg/mL) | [2] |
Table 2: Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |
| Piperine | J774.A1 (macrophage) | Nitric Oxide Inhibition | NO production | >100 | [3] |
| Piperic acid amide derivatives | J774.A1 (macrophage) | Nitric Oxide Inhibition | NO production | 21.4 - >100 | [3] |
| Cinnamic Aldehyde | RAW264.7 (macrophage) | Nitric Oxide Inhibition | Nitrite production | 45.56 ± 1.36 | [4] |
| Cinnamic Aldehyde | RAW264.7 (macrophage) | Cytokine Inhibition | TNF-α production | 29.58 ± 0.34 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW264.7 or J774.A1) are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells. The IC50 value is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of N-cinnamoylpiperidine derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and PI3K/Akt pathways.
References
- 1. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,3-Diphenylacryloyl)piperidine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2,3-Diphenylacryloyl)piperidine.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as piperidine and its derivatives can be toxic and corrosive to the skin. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or dust.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure adequate ventilation to disperse any airborne contaminants.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance. Do not use combustible materials such as paper towels to absorb the spill.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and spilled substance into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be placed in a sealed container and disposed of as hazardous chemical waste.
III. Disposal of Unused or Waste this compound
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. Never dispose of this compound down the drain or in the regular trash.
Waste Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Steps:
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound". If it is mixed with other substances, list all components.
-
Containerization: Place the waste in a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with its contents.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat, ignition sources, and incompatible chemicals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Logical Relationship of Safety and Disposal Procedures
The following diagram illustrates the interconnectedness of safety protocols, from initial handling to final disposal, ensuring a comprehensive approach to managing this compound in the laboratory.
Caption: Interrelationship of Handling, Spill Management, and Disposal Procedures.
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety and disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
